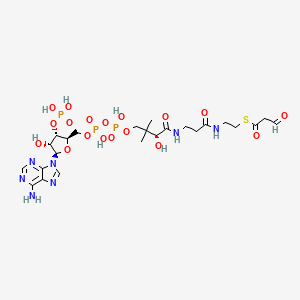

3-oxopropanoyl-CoA

説明

特性

分子式 |

C24H38N7O18P3S |

|---|---|

分子量 |

837.6 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxopropanethioate |

InChI |

InChI=1S/C24H38N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h7,11-13,17-19,23,35-36H,3-6,8-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |

InChIキー |

NMEYBPUHJHMRHU-IEXPHMLFSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=O)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=O)O |

製品の起源 |

United States |

Enzymology of 3 Oxopropanoyl Coa Metabolism

Biosynthesis of 3-Oxopropanoyl-CoA

The formation of 3-oxopropanoyl-CoA and its derivatives is a critical step in various metabolic pathways, particularly in the biosynthesis of secondary metabolites. Specific enzymes catalyze its synthesis from a range of precursor molecules.

In the opportunistic pathogen Pseudomonas aeruginosa, the enzyme Anthraniloyl-CoA Anthraniloyltransferase, also known as PqsD, is essential for the synthesis of quinolone signaling molecules. nih.gov PqsD catalyzes the condensation of anthraniloyl-CoA with either malonyl-CoA or malonyl-acyl carrier protein (malonyl-ACP) to produce 3-(2-aminophenyl)-3-oxopropanoyl-CoA. nih.gov The reaction mechanism involves the transfer of the anthraniloyl group from anthraniloyl-CoA to a cysteine residue in the active site of PqsD, forming an acyl-enzyme intermediate. nih.govenzyme-database.org This intermediate then reacts with malonyl-CoA or malonyl-ACP, leading to the formation of the final product, which is a short-lived intermediate that can spontaneously cyclize to form 4-hydroxy-2(1H)-quinolone. nih.govenzyme-database.org

The enzyme (Methylthio)acryloyl-CoA Hydratase (DmdD) is a member of the crotonase superfamily and plays a role in the catabolism of dimethylsulphoniopropionate (DMSP), a significant source of carbon and sulfur for marine bacteria. nih.govebi.ac.uk DmdD is involved in the formation of 3-oxopropanoyl-CoA through the conversion of 3-hydroxy-3-(methylsulfanyl)propanoyl-CoA. This reaction releases methanethiol (B179389) as a byproduct. uniprot.org The DmdD enzyme from Ruegeria pomeroyi catalyzes both the hydration and hydrolysis of 3-(methylthio)acryloyl-CoA. nih.govuniprot.org

The biosynthesis of 3-oxopropanoyl-CoA derivatives relies on the availability of specific precursor molecules that serve as substrates for the synthesizing enzymes.

In the PqsD-mediated pathway, the primary substrates are:

Anthraniloyl-CoA : This molecule is formed from anthranilic acid in a reaction catalyzed by the enzyme PqsA. nih.govmdpi.com

Malonyl-CoA or Malonyl-ACP : These molecules serve as the acyl group acceptors in the condensation reaction catalyzed by PqsD. nih.gov

The formation of 3-oxopropanoyl-CoA via DmdD utilizes 3-hydroxy-3-(methylsulfanyl)propanoyl-CoA as its direct precursor. uniprot.org

| Enzyme | Precursors/Substrates | Product | Organism Example |

| Anthraniloyl-CoA Anthraniloyltransferase (PqsD) | Anthraniloyl-CoA, Malonyl-CoA / Malonyl-ACP | 3-(2-aminophenyl)-3-oxopropanoyl-CoA | Pseudomonas aeruginosa |

| (Methylthio)acryloyl-CoA Hydratase (DmdD) | 3-Hydroxy-3-(methylsulfanyl)propanoyl-CoA | 3-Oxopropanoyl-CoA | Ruegeria pomeroyi |

Specific Enzymatic Pathways for Formation

Catabolism and Transformations of 3-Oxopropanoyl-CoA

Once formed, 3-oxopropanoyl-CoA can undergo further enzymatic transformations, including decarboxylation, which plays a role in central metabolism.

Methylmalonyl-CoA decarboxylase is an enzyme that catalyzes the decarboxylation of a substituted derivative of 3-oxopropanoyl-CoA, specifically (S)-2-Methyl-3-oxopropanoyl-CoA, to form propanoyl-CoA and carbon dioxide. nih.govwikipedia.org This enzyme belongs to the carboxy-lyase family. nih.govwikipedia.org In some microorganisms, this decarboxylation reaction is coupled to the transport of sodium ions across the cell membrane, creating a sodium gradient that can be used for ATP synthesis. nih.govwikipedia.org The steric course of the reaction catalyzed by the biotin-dependent methylmalonyl-CoA decarboxylase from Veillonella alcalescens proceeds with retention of configuration. nih.gov While the enzyme's primary substrate is often cited as methylmalonyl-CoA, its action on a derivative of 3-oxopropanoyl-CoA highlights a potential catabolic fate for this class of compounds. nih.gov

| Enzyme | Substrate | Products | Key Feature |

| Methylmalonyl-CoA Decarboxylase | (S)-2-Methyl-3-oxopropanoyl-CoA | Propanoyl-CoA, CO₂ | In some microorganisms, coupled to Na⁺ transport |

Carboxyltransferase Reactions

Carboxyltransferase reactions involving 3-oxopropanoyl-CoA derivatives are crucial for the transfer of carboxyl groups between molecules, playing a significant role in various metabolic pathways.

The enzyme responsible for this activity is methylmalonyl-CoA carboxytransferase (EC 2.1.3.1). wikipedia.org This enzyme is also known by several other names, including transcarboxylase and (S)-2-methyl-3-oxopropanoyl-CoA:pyruvate (B1213749) carboxyltransferase. wikipedia.org It catalyzes the transfer of a carboxyl group from (S)-methylmalonyl-CoA to pyruvate, resulting in the formation of propanoyl-CoA and oxaloacetate. wikipedia.org

This biotin-dependent enzyme is a multi-subunit complex and has been extensively studied, particularly in Propionibacterium freudenreichii subsp. shermanii. uniprot.org The 12S subunit of this enzyme complex is specifically responsible for catalyzing the transfer of the carboxyl group from methylmalonyl-CoA to the biotin (B1667282) prosthetic group of the 1.3S subunit, which then transfers it to pyruvate. uniprot.org The reaction requires the presence of cobalt and zinc as cofactors. wikipedia.org

| Enzyme | EC Number | Substrates | Products | Cofactors |

| Methylmalonyl-CoA carboxytransferase | 2.1.3.1 | (S)-Methylmalonyl-CoA, Pyruvate | Propanoyl-CoA, Oxaloacetate | Biotin, Cobalt, Zinc |

Isomerization and Mutase Reactions

Isomerization reactions are vital for rearranging the molecular structure of intermediates, thereby allowing them to enter different metabolic pathways.

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a mitochondrial enzyme that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgwikipedia.org This reaction is a critical step in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine. wikipedia.orgwikipedia.org The product, succinyl-CoA, is an intermediate of the citric acid cycle. wikipedia.org

The catalytic mechanism of methylmalonyl-CoA mutase is dependent on adenosylcobalamin (a form of vitamin B12) as a cofactor. wikipedia.orgnih.gov The reaction begins with the homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin, which generates a highly reactive 5'-deoxyadenosyl radical. researchgate.net This radical then abstracts a hydrogen atom from the methyl group of methylmalonyl-CoA, creating a substrate radical. researchgate.net A subsequent rearrangement of the carbon skeleton leads to the formation of a succinyl-CoA radical, which then re-abstracts a hydrogen atom from the 5'-deoxyadenosine (B1664650) to form the final product, succinyl-CoA, and regenerate the adenosylcobalamin cofactor. researchgate.net

| Enzyme | EC Number | Substrate | Product | Cofactor | Cellular Location |

| Methylmalonyl-CoA mutase | 5.4.99.2 | (R)-2-Methyl-3-oxopropanoyl-CoA | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) | Mitochondria |

Other Enzymatic Interconversions and Their Reaction Mechanisms

Besides the aforementioned primary reactions, 3-oxopropanoyl-CoA and its related compounds are involved in other enzymatic interconversions. For instance, 3-oxopropanoic acid, also known as malonic semialdehyde, can be reduced to 3-hydroxypropionate (B73278) by malonic semialdehyde reductase. smolecule.com This 3-hydroxypropionate can then be converted through a series of reactions to propionyl-CoA and subsequently to succinyl-CoA. smolecule.com

In another pathway, 2-methyl-3-oxopropanoic acid (methylmalonate semialdehyde) can be converted to propionyl-CoA by the action of methylmalonate-semialdehyde dehydrogenase. hmdb.ca This reaction involves the participation of coenzyme A and NAD⁺ as a cofactor, producing propionyl-CoA, bicarbonate, and NADH. hmdb.ca

Regulatory Mechanisms of Enzymes Involved in 3-Oxopropanoyl-CoA Homeostasis

The cellular levels of 3-oxopropanoyl-CoA and its metabolites are tightly regulated to maintain metabolic homeostasis. This regulation is achieved through various mechanisms that control the activity of the enzymes involved in its metabolism.

Allosteric regulation is a key mechanism for the rapid control of enzyme activity. For example, pyruvate carboxylase, which is structurally and mechanistically related to methylmalonyl-CoA carboxytransferase, is allosterically activated by acetyl-CoA. adelaide.edu.aunih.gov This activation ensures that the production of oxaloacetate is coupled to the availability of acetyl-CoA, a key indicator of the cell's energy status.

Enzyme expression levels can also be regulated in response to metabolic needs. Studies have shown that the expression of methylmalonyl-CoA mutase can be induced by its metabolic precursors, such as propionate (B1217596) and the amino acid isoleucine. nih.gov This induction suggests that the cell can upregulate the pathway for metabolizing these compounds when they are abundant.

Furthermore, the concentration of related metabolites can influence pathway flux. Malonyl-CoA, a compound structurally similar to methylmalonyl-CoA, is a known inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for beta-oxidation. nih.gov This inhibition prevents fatty acid oxidation when the cell has sufficient fuel for fatty acid synthesis. While not directly regulating 3-oxopropanoyl-CoA metabolizing enzymes, this illustrates the principle of how CoA derivatives can exert regulatory effects on related metabolic pathways.

The synthesis and degradation of coenzyme A itself are also regulated processes, ensuring that the pool of free CoA and its thioesters is maintained at appropriate levels for cellular needs. nih.gov

Metabolic Pathways Involving 3 Oxopropanoyl Coa

Central Role in Propanoate Metabolism

3-Oxopropanoyl-CoA is a key intermediate in propanoate metabolism, a crucial pathway for the breakdown and synthesis of odd-chain fatty acids and certain amino acids. nih.govmtoz-biolabs.com In this pathway, propionyl-CoA is converted to succinyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov The conversion of propionyl-CoA to succinyl-CoA involves a series of enzymatic reactions. nih.gov

One of the central reactions in this pathway is the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA, catalyzed by propionyl-CoA carboxylase. nih.gov Subsequently, (S)-methylmalonyl-CoA is converted to propanoyl-CoA and carbon dioxide by the enzyme methylmalonyl-CoA decarboxylase. wikipedia.orgebi.ac.uk This enzyme is also known by other names, including (S)-2-methyl-3-oxopropanoyl-CoA carboxy-lyase. wikipedia.org Another related enzyme, methylmalonyl-CoA carboxytransferase, catalyzes the transfer of a carboxyl group from (S)-methylmalonyl-CoA to pyruvate (B1213749), forming propanoyl-CoA and oxaloacetate. wikipedia.org

The metabolism of propanoate is essential for maintaining cellular energy balance and is interconnected with various other metabolic pathways. nih.govmtoz-biolabs.com

Key Enzymes in Propanoate Metabolism Involving 3-Oxopropanoyl-CoA Intermediates:

| Enzyme | Reaction |

| Propionyl-CoA Carboxylase | Propionyl-CoA + HCO3- + ATP → (S)-Methylmalonyl-CoA + ADP + Pi |

| Methylmalonyl-CoA Decarboxylase | (S)-Methylmalonyl-CoA → Propanoyl-CoA + CO2 |

| Methylmalonyl-CoA Carboxytransferase | (S)-Methylmalonyl-CoA + Pyruvate → Propanoyl-CoA + Oxaloacetate |

Involvement in Specialized Biosynthetic Pathways

In the opportunistic pathogen Pseudomonas aeruginosa, 3-oxopropanoyl-CoA plays a critical role as an intermediate in the biosynthesis of quinolone and alkylquinolone signaling molecules. nih.govproteopedia.orgnih.gov These molecules, including 2,4-dihydroxyquinoline (DHQ), 2-heptyl-4-hydroxyquinoline (HHQ), and the Pseudomonas quinolone signal (PQS), are involved in quorum sensing, a process that regulates the expression of virulence factors. proteopedia.orgnih.govplos.orgfrontiersin.org

The biosynthesis is initiated by the activation of anthranilic acid to anthraniloyl-CoA by the enzyme PqsA. proteopedia.orgresearchgate.net This is followed by a condensation reaction catalyzed by PqsD, a FabH-like enzyme, where anthraniloyl-CoA reacts with malonyl-CoA or malonyl-acyl carrier protein (malonyl-ACP) to form the unstable intermediate 3-(2-aminophenyl)-3-oxopropanoyl-CoA. nih.govproteopedia.orgnih.gov This intermediate can then undergo spontaneous intramolecular cyclization to form DHQ. nih.govmybiosource.com

The biosynthesis of alkylquinolones like HHQ involves further steps. The intermediate 2-aminobenzoylacetate (2-ABA), derived from the hydrolysis of 3-(2-aminophenyl)-3-oxopropanoyl-CoA by the thioesterase PqsE, is condensed with an acyl-CoA, such as octanoyl-CoA, by the PqsBC enzyme complex to form the corresponding 2-alkyl-1(H)-quinolin-4-one. researchgate.netresearchgate.net

Key Steps in Quinolone and Alkylquinolone Biosynthesis:

| Step | Reactants | Enzyme(s) | Product |

| 1. Anthranilate Activation | Anthranilic acid + CoA + ATP | PqsA | Anthraniloyl-CoA |

| 2. Condensation | Anthraniloyl-CoA + Malonyl-CoA/Malonyl-ACP | PqsD | 3-(2-aminophenyl)-3-oxopropanoyl-CoA |

| 3a. DHQ Formation | 3-(2-aminophenyl)-3-oxopropanoyl-CoA | Spontaneous | 2,4-dihydroxyquinoline (DHQ) |

| 3b. 2-ABA Formation | 3-(2-aminophenyl)-3-oxopropanoyl-CoA | PqsE (thioesterase) | 2-aminobenzoylacetate (2-ABA) |

| 4. Alkylquinolone Formation | 2-ABA + Acyl-CoA (e.g., octanoyl-CoA) | PqsBC | 2-alkyl-1(H)-quinolin-4-one (e.g., HHQ) |

3-Oxopropanoyl-CoA is conceptually related to the fundamental building blocks used in polyketide biosynthesis, a diverse and significant pathway for the production of a wide array of natural products with important biological activities. Polyketide synthases (PKSs) utilize small carboxylic acid-CoA esters, primarily malonyl-CoA, as extender units to build complex carbon chains. nih.govrasmusfrandsen.dkcsic.es

The process involves the iterative condensation of these extender units onto a starter unit, which is often acetyl-CoA. rasmusfrandsen.dk Each condensation step is a decarboxylative Claisen condensation, resulting in the addition of a two-carbon unit to the growing polyketide chain. nih.gov While malonyl-CoA is the most common extender unit, other molecules like methylmalonyl-CoA are also utilized, leading to structural diversity in the final polyketide products. nih.gov

Type I, II, and III PKSs all employ this fundamental mechanism. nih.gov For instance, the biosynthesis of the anticancer agents doxorubicin (B1662922) and daunorubicin (B1662515) involves a type II PKS that uses nine malonyl-CoA extender units. nih.gov Similarly, type III PKSs, like those involved in the synthesis of phloroglucinols and aloesone, also utilize malonyl-CoA as the primary extender unit. mdpi.combwise.kr The structural similarity between 3-oxopropanoyl-CoA and the intermediates formed during polyketide synthesis highlights the common biochemical logic underlying these pathways.

Participation in Degradative Pathways

3-Oxopropanoyl-CoA is an intermediate in the degradation of the abundant marine organosulfur compound 3-(dimethylsulfonio)propanoate (DMSP). genome.jpcathdb.infocathdb.info DMSP is a significant source of carbon and sulfur for marine microorganisms. nih.gov Several pathways exist for DMSP degradation. nih.govresearchgate.netbiorxiv.org

In one such pathway, DMSP is catabolized to produce dimethyl sulfide (B99878) (DMS) and acryloyl-CoA. biorxiv.org Acryloyl-CoA is then hydrated to 3-hydroxypropionyl-CoA by the enzyme acryloyl-CoA hydratase (AcuH). frontiersin.org This intermediate can then be further metabolized.

Another pathway involves the enzyme (methylthio)acryloyl-CoA hydratase (DmdD), which catalyzes the hydration of 3-(methylsulfanyl)acryloyl-CoA to 3-hydroxy-3-(methylsulfanyl)propanoyl-CoA. qmul.ac.uk This intermediate is then cleaved to form 3-oxopropanoyl-CoA and methanethiol (B179389). qmul.ac.uk The 3-oxopropanoyl-CoA can be further hydrolyzed to 3-oxopropanoate (B1240783) and CoA, and then decarboxylated to acetaldehyde (B116499) and CO2. genome.jpqmul.ac.uk

In certain microorganisms, 3-oxopropanoyl-CoA is an intermediate in the catabolism of steroids. kegg.jpgenome.jp Bacteria capable of degrading steroids utilize these compounds as a source of carbon and energy. nih.gov The degradation process involves the stepwise breakdown of the steroid ring structure. nih.govresearchgate.net

The degradation of the steroid side chain often proceeds via a β-oxidation-like process. researchgate.netnih.gov This results in the formation of various acyl-CoA intermediates. The final steps of steroid ring catabolism in bacteria like Mycobacterium tuberculosis involve the formation of propionyl-CoA and acetyl-CoA. nih.govnih.gov The pathway involves intermediates that are structurally related to propanoate metabolism, where 3-oxopropanoyl-CoA plays a role. kegg.jpgenome.jp The complete catabolism of cholesterol in these bacteria is predicted to yield multiple molecules of propionyl-CoA and acetyl-CoA, which can then enter central metabolism. nih.gov

Reverse Beta-Oxidation Pathways in Microbial Systems

The canonical beta-oxidation pathway is a catabolic process that breaks down fatty acids into two-carbon units of acetyl-CoA. However, each enzymatic step in this pathway is reversible, allowing for a synthetic route known as the reverse beta-oxidation pathway. nih.gov This anabolic cycle is a promising strategy for producing chemicals and polymer building blocks in various industrially significant microorganisms. nih.gov

In the reverse direction, the pathway initiates with a crucial Claisen condensation step catalyzed by a 3-oxoacyl-CoA thiolase. This enzyme mediates the condensation of an acyl-CoA "starter" molecule with acetyl-CoA to form a 3-oxoacyl-CoA intermediate, which is elongated by two carbons. nih.govresearchgate.net For the very first cycle, this can involve the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. biorxiv.org This β-ketoacyl-CoA intermediate, a class of compounds to which 3-oxopropanoyl-CoA belongs, then undergoes a series of reduction and dehydration steps. The carbonyl group at the C3 position is reduced and then dehydrated, ultimately yielding an acyl-CoA molecule that is two carbons longer than the starting one. nih.gov

This cycle can be repeated to progressively elongate the carbon chain. The engineered reversal of the β-oxidation cycle in microorganisms like Escherichia coli has been successfully used to synthesize a range of products, including n-alcohols and various carboxylic acids. google.com A key advantage of this pathway is its direct use of acetyl-CoA for chain elongation, which is more energetically and carbon-efficient than canonical fatty acid synthesis that requires the ATP-dependent conversion of acetyl-CoA to malonyl-CoA. biorxiv.orggoogle.com The functionality of this pathway in engineered microbes often relies on the overexpression of key enzymes, such as 3-ketoacyl-CoA thiolases (e.g., AtoB, FadA) and 3-hydroxyacyl-CoA dehydrogenases/enoyl-CoA hydratases (e.g., FadB, Fox2). researchgate.netbiorxiv.org

Intersections with Other Metabolic Networks

3-Oxopropanoyl-CoA is a metabolite that stands at the crossroads of several key metabolic networks, linking carbon, amino acid, and lipid metabolism.

3-Oxopropanoyl-CoA is closely linked to the metabolism of the non-proteinogenic amino acid beta-alanine (B559535). In many organisms, the catabolism of beta-alanine involves its conversion to malonic semialdehyde (also known as 3-oxopropanoate). ebi.ac.ukhmdb.ca This reaction is often a transamination where beta-alanine and a co-substrate like 2-oxoglutarate are converted to 3-oxopropanoate and L-glutamate. ebi.ac.uk 3-Oxopropanoyl-CoA can be directly hydrolyzed to produce 3-oxopropanoate and Coenzyme A (CoA). ebi.ac.uk This reaction, catalyzed by a hydrolase, connects the CoA-activated thioester pool with the free acid, thereby integrating beta-alanine degradation with pathways that utilize acyl-CoA thioesters.

| Reaction | Reactants | Products | Metabolic Context |

| Transamination | Beta-alanine + 2-Oxoglutarate | 3-Oxopropanoate + L-Glutamate | Beta-Alanine Catabolism ebi.ac.uk |

| Hydrolysis | 3-Oxopropanoyl-CoA + H₂O | 3-Oxopropanoate + CoA + H⁺ | Integration with Acyl-CoA Pools ebi.ac.uk |

The metabolism of glyoxylate (B1226380) and dicarboxylates is another area where 3-oxopropanoyl-CoA and related compounds are involved. wikipedia.orgecmdb.ca While direct participation can be species-specific, its structural analogs and metabolic precursors are key players. For instance, the enzyme malyl-CoA lyase catalyzes the cleavage of (3S)-3-carboxy-3-hydroxypropanoyl-CoA into acetyl-CoA and glyoxylate, linking it to the glyoxylate cycle. wikipedia.org Databases also list (R)-2-Methyl-3-oxopropanoyl-CoA as an intermediate within the broader glyoxylate and dicarboxylate metabolism pathways, highlighting the role of this class of molecules in central carbon processing. ecmdb.caebi.ac.uk These pathways are crucial for organisms growing on two-carbon compounds like acetate (B1210297) or fatty acids.

3-Oxopropanoyl-CoA and its derivatives are integrated into central carbon metabolism through various connections. genome.jpmetabolomicsworkbench.org The hydrolysis of 3-oxopropanoyl-CoA to 3-oxopropanoate is a key junction. ebi.ac.uk 3-oxopropanoate can then be further metabolized. For example, it can be decarboxylated to acetaldehyde and CO₂ or oxidized in a CoA- and NAD(P)⁺-dependent reaction to form acetyl-CoA and CO₂. ebi.ac.uk This conversion to acetyl-CoA allows the carbon atoms originating from pathways like beta-alanine catabolism to enter the Krebs cycle for energy production or be used as a precursor for biosynthesis.

In eukaryotes, the de novo synthesis of fatty acids primarily occurs in the cytoplasm, while chain elongation takes place in the endoplasmic reticulum and mitochondria. nih.govlibretexts.org 3-Oxoacyl-CoAs are central intermediates in the elongation cycles. The process involves the sequential addition of two-carbon units, donated by malonyl-CoA, to an existing acyl-CoA primer. nih.gov

The elongation cycle consists of four principal reactions:

Condensation: An acyl-CoA primer condenses with malonyl-CoA to form a 3-oxoacyl-CoA, releasing CO₂. This reaction is catalyzed by a fatty acid elongase. nih.govebi.ac.uk

Reduction: The keto group of the 3-oxoacyl-CoA is reduced to a hydroxyl group, forming a 3-hydroxyacyl-CoA. This step typically uses NADPH as the reducing agent. libretexts.orgyoutube.com

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to create a double bond, resulting in an enoyl-CoA. nih.govlibretexts.org

Reduction: The double bond of the enoyl-CoA is reduced, yielding a saturated acyl-CoA that is two carbons longer than the original primer. This second reduction also utilizes NADPH. libretexts.orgyoutube.com

The resulting elongated acyl-CoA can then serve as the primer for the next cycle of elongation until the desired chain length is achieved. nih.gov

| Step | Intermediate Class Formed | Key Process |

| 1 | 3-Oxoacyl-CoA | Condensation of Acyl-CoA and Malonyl-CoA ebi.ac.uk |

| 2 | 3-Hydroxyacyl-CoA | Reduction of keto group youtube.com |

| 3 | Enoyl-CoA | Dehydration nih.gov |

| 4 | Elongated Acyl-CoA | Reduction of double bond libretexts.org |

The metabolic fate and flux involving 3-oxopropanoyl-CoA are heavily dependent on the cellular pools of acetyl-CoA and malonyl-CoA. These two molecules represent the primary building blocks for lipid synthesis and are at the center of energy and carbon metabolism. researchgate.netnih.gov

In Fatty Acid Synthesis: The synthesis of 3-oxoacyl-CoAs is directly proportional to the availability of both an acyl-CoA primer and, crucially, malonyl-CoA. nih.gov Malonyl-CoA is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), a major regulatory point in fatty acid biosynthesis. libretexts.orgresearchgate.net The tight regulation of ACC ensures that the pool of malonyl-CoA is carefully controlled, thereby modulating the rate of fatty acid synthesis and the production of 3-oxoacyl-CoA intermediates. researchgate.net

In Reverse Beta-Oxidation: In contrast, the reverse beta-oxidation pathway utilizes acetyl-CoA directly as the two-carbon donor for chain elongation. nih.govgoogle.com This bypasses the ATP-dependent carboxylation step required to form malonyl-CoA, making it a more energy-efficient route for synthesis. biorxiv.org The direction of flux—whether towards degradation or synthesis—is influenced by the relative concentrations of acetyl-CoA, the acyl-CoA chain, and the reduced/oxidized status of NAD(P)H/NAD(P)⁺. High levels of acetyl-CoA can drive the thiolase reaction in the synthetic direction, favoring the formation of 3-oxoacyl-CoAs. nih.gov

The balance between these pathways determines the metabolic role of the acetyl-CoA pool. In conditions of energy surplus, acetyl-CoA is converted to malonyl-CoA for fatty acid synthesis or used directly in reverse beta-oxidation in engineered systems. google.comlibretexts.org The relative activities of acetyl-CoA carboxylase and the 3-oxoacyl-CoA thiolases, therefore, dictate the channeling of carbon into different biosynthetic products. researchgate.net

Physiological and Ecological Roles of 3 Oxopropanoyl Coa

Role in Microbial Metabolism

Quorum Sensing and Biofilm Formation in Bacteria

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. nih.govmdpi.com This process is integral to various bacterial behaviors, including the formation of biofilms—structured communities of bacterial cells enclosed in a self-produced matrix. mdpi.commdpi.com In the opportunistic pathogen Pseudomonas aeruginosa, 3-oxopropanoyl-CoA is a key intermediate in the biosynthesis of 2,4-dihydroxyquinoline (DHQ). nih.gov DHQ is an extracellular metabolite produced in the stationary phase of growth. nih.gov The synthesis of DHQ is carried out by the PqsD enzyme, which condenses anthraniloyl-CoA with malonyl-CoA or malonyl-acyl carrier protein to form 3-(2-aminophenyl)-3-oxopropanoyl-CoA. nih.gov This intermediate then undergoes an intramolecular rearrangement to form DHQ. nih.gov The production of DHQ is linked to the Pseudomonas quinolone signal (PQS) system, a crucial component of the complex QS network in P. aeruginosa that regulates virulence and biofilm formation. nih.govfrontiersin.org

The QS systems in P. aeruginosa are interconnected and regulate the expression of numerous virulence factors. nih.govfrontiersin.org The ability to form biofilms contributes significantly to the pathogenicity of bacteria by providing protection from the host immune system and antimicrobial treatments. mdpi.commdpi.com

Osmolyte Catabolism in Marine Bacteria

In marine environments, bacteria have evolved mechanisms to utilize a variety of organic compounds. One such compound is dimethylsulfoniopropionate (DMSP), a significant osmolyte produced by marine phytoplankton. genome.jpresearchgate.net Certain marine bacteria, such as Ruegeria pomeroyi, can degrade DMSP and use it as a carbon and sulfur source. genome.jpnih.gov The degradation of DMSP can proceed through two main pathways: a cleavage pathway and a demethylation pathway. researchgate.netnih.gov

In the DMSP cleavage pathway, DMSP is broken down into acrylate (B77674) and dimethyl sulfide (B99878) (DMS). researchgate.net The acrylate is then converted to acryloyl-CoA, which is subsequently hydrated to 3-hydroxypropionyl-CoA. nih.gov This is then oxidized to 3-oxopropanoyl-CoA. The enzyme (methylthio)acryloyl-CoA hydratase, found in Ruegeria pomeroyi, is involved in a series of reactions that includes the conversion of 3-(methylsulfanyl)acryloyl-CoA to 3-oxopropanoyl-CoA. genome.jp This pathway ultimately leads to the formation of acetaldehyde (B116499) and carbon dioxide. genome.jp

Cell Wall Biogenesis and Metabolic Buffering in Pathogenic Bacteria (e.g., Mycobacterium tuberculosis)

The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, is a complex and essential structure for the bacterium's survival and pathogenesis. scispace.com It is involved in protecting the bacterium from the host immune system and antimicrobial drugs. nih.gov The biosynthesis of the mycobacterial cell wall involves numerous metabolic pathways, including those related to lipid and fatty acid metabolism. nih.govelifesciences.org

In M. tuberculosis, there is evidence suggesting a link between the metabolism of propionyl-CoA and the biogenesis of the cell wall. elifesciences.orgelifesciences.org Proteins involved in peptidoglycan-based cell wall biogenesis and mycolic acid metabolism are crucial for maintaining the integrity of the cell envelope. nih.govelifesciences.org While the direct role of 3-oxopropanoyl-CoA in cell wall biogenesis is not explicitly detailed, its position in propanoate metabolism suggests its potential involvement as an intermediate. genome.jpwikipedia.org The metabolic pathways related to propionyl-CoA are important for providing building blocks for complex lipids, such as mycolic acids, which are signature components of the mycobacterial cell wall. elifesciences.org

Engineered Metabolic Pathways for Chemical and Polymer Building Block Production

Metabolic engineering aims to modify the metabolic pathways of microorganisms to produce valuable chemicals and materials from renewable resources. frontiersin.org 3-Hydroxypropionic acid (3-HP) is a platform chemical with the potential to be converted into various commercially important products, including biodegradable polymers. frontiersin.org

Microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been engineered to produce 3-HP. frontiersin.org One of the synthetic pathways established in yeast is the malonyl-CoA reductase pathway. frontiersin.org In this pathway, malonyl-CoA, derived from acetyl-CoA, is reduced in two steps to 3-HP. frontiersin.org While 3-oxopropanoyl-CoA is not a direct intermediate in this specific engineered pathway for 3-HP production, the manipulation of related CoA-thioester pools is central to the process. The broader field of metabolic engineering often involves the rerouting of central metabolic pathways, and intermediates like 3-oxopropanoyl-CoA from pathways such as propanoate metabolism could potentially be channeled towards the synthesis of desired products. genome.jpfrontiersin.org

Metabolism in Specific Prokaryotic Species (e.g., Escherichia coli, Pseudomonas aeruginosa, Ruegeria pomeroyi)

The metabolism of 3-oxopropanoyl-CoA is integrated into the central metabolism of various prokaryotic species.

Escherichia coli : In E. coli, 3-oxopropanoyl-CoA is an intermediate in propanoate metabolism. genome.jp The enzyme methylmalonyl-CoA decarboxylase catalyzes the conversion of (S)-methylmalonyl-CoA to propionyl-CoA and CO2. wikipedia.org While this is a distinct reaction, it highlights the interconnectedness of CoA-ester metabolism in this bacterium. wikipedia.orgaist.go.jp The KEGG database also lists 3-oxopropanoyl-CoA as part of the propanoate metabolism pathway in E. coli. genome.jp

Pseudomonas aeruginosa : As mentioned earlier, P. aeruginosa utilizes 3-oxopropanoyl-CoA as a key intermediate in the synthesis of the quorum-sensing molecule DHQ. nih.gov This bacterium possesses a complex metabolic network that connects fatty acid degradation with virulence factor production. plos.org The metabolism of acyl-CoAs is a central part of its physiology, with multiple enzymes dedicated to their synthesis and degradation. plos.orgmdpi.com

Ruegeria pomeroyi : This marine bacterium catabolizes the algal osmolyte DMSP, a process in which 3-oxopropanoyl-CoA is an intermediate. genome.jpcathdb.info The degradation of DMSP involves the enzyme (methylthio)acryloyl-CoA hydratase, which facilitates the conversion of 3-(methylsulfanyl)acryloyl-CoA ultimately to acetaldehyde and CO2 via 3-oxopropanoyl-CoA. genome.jp The metabolism of DMSP is a significant process in the marine sulfur cycle. researchgate.netnih.gov

Table 1: Role of 3-Oxopropanoyl-CoA in Microbial Metabolism

| Microbial Process | Organism(s) | Role of 3-Oxopropanoyl-CoA | Key Enzyme(s) |

|---|---|---|---|

| Quorum Sensing | Pseudomonas aeruginosa | Intermediate in the biosynthesis of 2,4-dihydroxyquinoline (DHQ). nih.gov | PqsD nih.gov |

| Osmolyte Catabolism | Ruegeria pomeroyi | Intermediate in the degradation of dimethylsulfoniopropionate (DMSP). genome.jpresearchgate.net | (methylthio)acryloyl-CoA hydratase genome.jp |

| Cell Wall Biogenesis | Mycobacterium tuberculosis | Potential intermediate in pathways providing precursors for cell wall components. elifesciences.orgelifesciences.org | Not explicitly defined |

| Engineered Production | Escherichia coli, Saccharomyces cerevisiae | Related to pathways engineered for 3-hydroxypropionic acid production. frontiersin.org | Malonyl-CoA reductase frontiersin.org |

Role in Plant Metabolism

In plant cells, fatty acid synthesis and catabolism occur concurrently in different cellular compartments. researchgate.net Fatty acids are synthesized in the chloroplasts from precursors like acyl-CoA and are then transported to the cytosol. researchgate.net In the cytosol, they can be either broken down through β-oxidation in peroxisomes or used for the synthesis of triacylglycerols in the endoplasmic reticulum. researchgate.net

While the direct involvement of 3-oxopropanoyl-CoA in primary plant metabolic pathways is not as well-documented as in microbial systems, it is a recognized compound in the broader context of propanoate metabolism. genome.jpmodelseed.org Plant metabolic pathways are highly interconnected, and the potential for intermediates like 3-oxopropanoyl-CoA to participate in specialized metabolic routes cannot be ruled out. Peroxisomes, in particular, are dynamic organelles that house a variety of metabolic reactions, and their enzymatic content can be modified in response to environmental and developmental signals. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(2-aminophenyl)-3-oxopropanoyl-CoA |

| 3-Hydroxypropionic acid (3-HP) |

| 3-hydroxypropionyl-CoA |

| 3-oxopropanoyl-CoA |

| Acetaldehyde |

| Acrylate |

| Acryloyl-CoA |

| Anthraniloyl-CoA |

| Carbon dioxide |

| Dimethyl sulfide (DMS) |

| Dimethylsulfoniopropionate (DMSP) |

| Malonyl-acyl carrier protein |

| Malonyl-CoA |

| (S)-methylmalonyl-CoA |

| 3-(methylsulfanyl)acryloyl-CoA |

| Mycolic acids |

| Propionyl-CoA |

Influence on Lipid Metabolism and Oil Biosynthesis

While the biosynthesis of common even-chain fatty acids initiates with acetyl-CoA, the synthesis of odd-chain fatty acids (OCFAs) utilizes propionyl-CoA as a primer. wikipedia.orgresearchgate.net This makes the availability of propionyl-CoA a critical determinant for the production of OCFAs, which are lipids containing an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.orgfrontiersin.org

The process begins when propionyl-CoA, instead of acetyl-CoA, serves as the starting block for fatty acid synthase. nih.gov The condensation of propionyl-CoA with malonyl-CoA forms a five-carbon intermediate, which then undergoes cycles of elongation, adding two-carbon units in each cycle to build the odd-chain fatty acyl chain. frontiersin.org The production of OCFAs is therefore directly linked to the metabolic pathways that generate propionyl-CoA. tandfonline.com In some microorganisms, the production of OCFAs can be significantly increased by supplementing the growth medium with propionate (B1217596), which is then converted intracellularly to propionyl-CoA. frontiersin.orgtandfonline.com This highlights the role of propionyl-CoA as a key precursor in the biosynthesis of these specific lipids and oils. tandfonline.com

Linkages to Chromatin Regulation via Acetyl-CoA Dynamics

The availability of acyl-CoA molecules, including propionyl-CoA, serves as a direct link between the cell's metabolic state and the epigenetic regulation of its genome. nih.gov Propionyl-CoA is the donor for a post-translational modification called histone propionylation (Kpr), where a propionyl group is transferred to the lysine (B10760008) residues of histone proteins. nih.govcreative-proteomics.com This modification alters chromatin structure, generally leading to a more open and transcriptionally active state. creative-proteomics.combiorxiv.org

The abundance of cellular propionyl-CoA directly correlates with the levels of histone propionylation. babraham.ac.uk Studies have shown that increasing the availability of propionyl-CoA can enhance histone propionylation and stimulate gene transcription. nih.govbiorxiv.orgbabraham.ac.uk This process is intricately linked with acetyl-CoA dynamics, as both acetylation and propionylation can compete for the same lysine residues on histones and potentially the same acyltransferase enzymes. babraham.ac.uk A high concentration of propionyl-CoA can lead to an increase in histone propionylation, sometimes at the expense of acetylation at the same site. babraham.ac.uk This interplay demonstrates that the metabolic channeling of carbon into either acetyl-CoA or propionyl-CoA can fine-tune gene expression by dictating the specific patterns of histone acylation. nih.gov The metabolic pathways that produce propionyl-CoA are largely located in the mitochondria, meaning it must be transported to the nucleus to be available for histone modification, adding another layer of regulation. babraham.ac.uk

Role in Mammalian Metabolism

In mammals, propionyl-CoA is a crucial metabolic intermediate derived from the breakdown of specific nutrients. Its proper processing is vital for cellular health, as its accumulation can be toxic. wikipedia.orgontosight.ai

Metabolism of Odd-Chain Fatty Acids and Amino Acids

Propionyl-CoA is a key product of the catabolism of several molecules. researchgate.net The final round of beta-oxidation of fatty acids with an odd number of carbons yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. wikipedia.orgwikipedia.org Additionally, the breakdown of certain amino acids is a major source of propionyl-CoA. wikipedia.orgresearchgate.net These include isoleucine, valine, methionine, and threonine. oup.comlibretexts.orgnewenglandconsortium.org The catabolism of cholesterol also produces propionyl-CoA as a byproduct. wikipedia.orgnih.gov

| Metabolic Source | Description | Key Products |

|---|---|---|

| Odd-Chain Fatty Acid Oxidation | The final cycle of β-oxidation of fatty acids with an odd number of carbons. wikipedia.org | Propionyl-CoA and Acetyl-CoA |

| Amino Acid Catabolism | Breakdown of specific essential amino acids. libretexts.orgnewenglandconsortium.org | Propionyl-CoA (from Val, Ile, Met, Thr) |

| Cholesterol Oxidation | Degradation of the cholesterol side chain. wikipedia.orgnih.gov | Propionyl-CoA |

Function of the Methylcitrate Cycle

The methylcitrate cycle is a critical pathway for the metabolism of propionyl-CoA, particularly in bacteria and fungi, and it also plays a role in mitigating propionyl-CoA toxicity in mammals. ontosight.aiwikipedia.org This cycle converts the toxic three-carbon propionyl-CoA into pyruvate (B1213749) and the four-carbon succinate (B1194679), both of which can be readily integrated into central metabolism. wikipedia.orgnih.gov The accumulation of propionyl-CoA is toxic and can inhibit several key enzymes. oup.comnih.gov

The cycle proceeds through a series of enzymatic reactions:

Condensation: Propionyl-CoA combines with oxaloacetate to form 2-methylcitrate. This reaction is catalyzed by methylcitrate synthase. nih.govcam.ac.ukfrontiersin.org

Isomerization: 2-methylcitrate is converted into 2-methylisocitrate, a reaction catalyzed by methylcitrate dehydratase and aconitase. wikipedia.orgcam.ac.uk

Cleavage: 2-methylisocitrate is cleaved by 2-methylisocitrate lyase to produce pyruvate and succinate. wikipedia.orgnih.govfrontiersin.org

The succinate produced can enter the tricarboxylic acid (TCA) cycle, while pyruvate can be used for energy production or gluconeogenesis. wikipedia.orgnih.gov This pathway is essential for detoxifying cells from harmful levels of propionyl-CoA that can arise from the diet or catabolic processes. ontosight.aiwikipedia.org

| Step | Reactants | Product(s) | Key Enzyme |

|---|---|---|---|

| 1. Condensation | Propionyl-CoA + Oxaloacetate | 2-Methylcitrate | Methylcitrate Synthase (MCS) cam.ac.ukfrontiersin.org |

| 2. Isomerization | 2-Methylcitrate | 2-Methylisocitrate | Methylcitrate Dehydratase (MCD) / Aconitase wikipedia.orgcam.ac.uk |

| 3. Cleavage | 2-Methylisocitrate | Pyruvate + Succinate | 2-Methylisocitrate Lyase (MCL) nih.govfrontiersin.org |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify 3-oxopropanoyl-CoA in enzymatic assays?

- Methodology : Use immunoblotting techniques with specific antibodies targeting acyl-CoA derivatives. Electrophoretic transfer of proteins (or metabolites) from polyacrylamide gels to nitrocellulose membranes enables detection via enzymatic or fluorescent secondary antibodies. Non-quantitative sodium dodecyl sulfate (SDS)-gel transfers are suitable for band pattern identification, while urea-containing gels allow quantitative analysis .

- Example : Combine enzymatic reactions (e.g., hydratase activity assays) with Western blotting to track 3-oxopropanoyl-CoA intermediates in metabolic pathways.

Q. What metabolic pathways involve 3-oxopropanoyl-CoA as an intermediate?

- Methodology : Analyze pathways using isotope tracing (e.g., -labeled substrates) or enzyme knockout studies. For instance, in Propionyl-CoA metabolism, 3-oxopropanoyl-CoA arises during the conversion of (methylthio)acryloyl-CoA to acetaldehyde and methanethiol via EC 4.2.1.155 (methylthioacryloyl-CoA hydratase) .

- Key Pathway :

3-(methylsulfanyl)acryloyl-CoA → 3-hydroxy-3-(methylsulfanyl)propanoyl-CoA → 3-oxopropanoyl-CoA → acetaldehyde + CO₂ [[14]]

Q. What analytical techniques are used to distinguish 3-oxopropanoyl-CoA from structurally similar acyl-CoA derivatives?

- Methodology : Employ high-resolution mass spectrometry (HRMS) or LC-MS/MS with collision-induced dissociation (CID) to differentiate based on exact mass (e.g., C27H44N7O18P3S) and fragmentation patterns. Reference databases like Lipid Maps (LMSD) provide structural annotations for validation .

Advanced Research Questions

Q. How do enzyme kinetics of (methylthio)acryloyl-CoA hydratase influence 3-oxopropanoyl-CoA accumulation in vitro?

- Methodology : Conduct steady-state kinetic assays with purified enzyme. Vary substrate concentrations (e.g., 3-(methylsulfanyl)acryloyl-CoA) and measure product formation via HPLC or spectrophotometry. Calculate and to identify rate-limiting steps .

- Data Contradiction Note : Non-linear kinetics may arise if competing pathways (e.g., spontaneous hydrolysis) interfere. Control experiments with enzyme inhibitors (e.g., iodoacetamide) are critical .

Q. What strategies optimize 3-oxopropanoyl-CoA pools for metabolic engineering of odd-chain fatty acids?

- Methodology : Use synthetic biology tools (e.g., CRISPR-Cas9) to overexpress enzymes like β-ketothiolases or propionyl-CoA carboxylase. Monitor flux via -metabolic flux analysis (MFA) in engineered E. coli or yeast strains. Key reactions include:

2-Oxoglutarate + β-Alanine → 3-Oxopropanoate → 3-Oxopropanoyl-CoA [[5, 20]]

- Challenge : Competing pathways (e.g., citrate cycle) may drain precursors. Use dynamic regulation (e.g., inducible promoters) to balance carbon flow .

Q. How do pH and redox conditions affect the stability of 3-oxopropanoyl-CoA in cellular extracts?

- Methodology : Perform stability assays under varying pH (5–9) and redox buffers (e.g., DTT, NAD+/NADH). Quantify degradation products (e.g., propionyl-CoA) via LC-MS.

- Critical Finding : 3-Oxopropanoyl-CoA is prone to hydrolysis at pH > 8.0, necessitating neutral pH and antioxidant additives (e.g., ascorbate) during extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。